molecular formula C17H20N6OS B2586498 1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone CAS No. 2034297-97-5

1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone

Cat. No. B2586498
M. Wt: 356.45
InChI Key: XPULWWDKRBBMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various rings in the structure would likely make it quite rigid, and the different functional groups could have significant effects on its chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the piperazine ring is often involved in reactions with acids and bases, while the pyrimidine ring can participate in a variety of nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be determined by the strengths of the intermolecular forces it experiences .

Scientific Research Applications

Application 1: Corticotropin-Releasing Factor 1 Receptor Antagonist

Specific Scientific Field

This compound is used in the field of Bioorganic & Medicinal Chemistry .

Comprehensive and Detailed Summary of the Application

The compound is a derivative of 6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and has been identified as a novel corticotropin-releasing factor 1 (CRF1) receptor antagonist . The CRF1 receptor plays a crucial role in the stress response system of the body, and antagonists of this receptor are being researched for their potential therapeutic applications in stress-related disorders .

Detailed Description of the Methods of Application or Experimental Procedures

The compound was designed, synthesized, and evaluated through in vitro studies followed by in vivo and pharmacokinetic studies . The specific technical details or parameters of these studies are not provided in the available information .

Thorough Summary of the Results or Outcomes Obtained

The studies led to the discovery of an orally active CRF1 receptor antagonist . However, the available information does not provide any quantitative data or statistical analyses .

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis, properties, and potential uses of this compound .

properties

IUPAC Name

1-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-2-pyrimidin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6OS/c24-16(12-25-17-18-5-2-6-19-17)23-9-7-22(8-10-23)15-11-13-3-1-4-14(13)20-21-15/h2,5-6,11H,1,3-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPULWWDKRBBMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone

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